o-Cumylphenol

Epoxy resin curing Amine accelerator Thermoset processing

o-Cumylphenol (CAS 18168-40-6), systematically designated 2-(1-methyl-1-phenylethyl)phenol or 2-cumylphenol, is a C15 alkylated monophenol characterized by a cumyl (α,α-dimethylbenzyl) substituent located ortho to the phenolic hydroxyl group. With a molecular weight of 212.29 g/mol, an XLogP3 of 4.4, and a topological polar surface area of 20.2 Ų, this compound exhibits substantial hydrophobicity and limited hydrogen-bonding capacity.

Molecular Formula C15H16O
Molecular Weight 212.29 g/mol
CAS No. 18168-40-6
Cat. No. B105481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Cumylphenol
CAS18168-40-6
Molecular FormulaC15H16O
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)C2=CC=CC=C2O
InChIInChI=1S/C15H16O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-11,16H,1-2H3
InChIKeyCJWNFAKWHDOUKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Cumylphenol (CAS 18168-40-6): Technical Baseline and Compound Classification for Procurement Decisions


o-Cumylphenol (CAS 18168-40-6), systematically designated 2-(1-methyl-1-phenylethyl)phenol or 2-cumylphenol, is a C15 alkylated monophenol characterized by a cumyl (α,α-dimethylbenzyl) substituent located ortho to the phenolic hydroxyl group [1]. With a molecular weight of 212.29 g/mol, an XLogP3 of 4.4, and a topological polar surface area of 20.2 Ų, this compound exhibits substantial hydrophobicity and limited hydrogen-bonding capacity [1]. The ortho-positioned cumyl group creates a sterically hindered phenolic environment that distinguishes it from para-substituted positional isomers (p-cumylphenol, CAS 599-64-4) and from linear-chain alkylphenols such as nonylphenol [1]. o-Cumylphenol functions primarily as a chemical intermediate for antioxidants, as an accelerator in amine-cured epoxy systems, and as a precursor for specialty resins and lubricant additives [2].

Why Generic Substitution of o-Cumylphenol with Para-Isomers or Linear Alkylphenols Fails


Substitution of o-cumylphenol with p-cumylphenol or nonylphenol cannot be assumed to yield equivalent performance in epoxy acceleration, antioxidant activity, or resin modification [1]. The ortho-positioned cumyl group creates a steric environment around the phenolic hydroxyl that fundamentally differs from that of the para-isomer, where the cumyl substituent is distal to the reactive hydroxyl site [1][2]. In epoxy curing applications, cumylphenol demonstrates measurably greater accelerator efficacy than nonylphenol [1], and para-substituted alkylphenols exhibit different solubility profiles, phase behavior, and resin compatibility compared to ortho-substituted analogs [2]. The following evidence quantifies these differentiation dimensions.

o-Cumylphenol (CAS 18168-40-6): Quantitative Differentiation Evidence for Procurement Evaluation


Epoxy Curing Acceleration: o-Cumylphenol vs. Nonylphenol in Amine-Cured Systems

In amine-cured epoxy systems, o-cumylphenol (as cumylphenol per se) demonstrates substantially greater accelerator activity compared to nonylphenol, the conventional alkylphenol accelerator widely used in industrial epoxy formulations [1]. The patent specification explicitly characterizes the differential as 'much more effective' and notes that o-cumylphenol-admixed compositions enable improved control over cure rates and enhanced impact resistance in the resultant epoxide composition [1]. While the patent disclosure does not provide numerical rate constants or gel time comparisons, it establishes that cumylphenol functions as a direct replacement for nonylphenol with measurable performance advantages in cure kinetics and final mechanical properties [1].

Epoxy resin curing Amine accelerator Thermoset processing

Physicochemical Properties: o-Cumylphenol vs. p-Cumylphenol Phase Behavior and Solubility Differentiation

The ortho and para positional isomers of cumylphenol exhibit pronounced differences in physical state, thermal behavior, and solubility that govern their suitability for specific formulation environments [1]. o-Cumylphenol exists as a liquid at ambient temperature (based on boiling point data and absence of published melting point), whereas p-cumylphenol (CAS 599-64-4) is a crystalline solid with a melting point of 71–73°C . p-Cumylphenol exhibits limited solubility in nonpolar media (e.g., 2.4 g/100g in hexane at 30°C) and substantially higher solubility in polar solvents (e.g., 54.6 g/100g in methanol, 59.3 g/100g in acetone at 30°C) . While directly comparable solubility data for o-cumylphenol are not available in the open literature, the liquid physical state and higher LogP (4.17–4.4) of o-cumylphenol relative to p-cumylphenol (which typically exhibits lower LogP values due to reduced steric shielding of the hydroxyl) indicate that the ortho isomer will display enhanced miscibility with hydrophobic matrices such as hydrocarbon oils, nonpolar polymer systems, and organic solvents [1][2].

Physical chemistry Formulation science Solubility

Resin Modification and Surfactant Performance: Alkylphenol-Formaldehyde Resin Properties

p-Cumylphenol, when reacted with formaldehyde to produce alkylphenol-formaldehyde resins, yields materials that demonstrate quantifiable performance advantages over resins derived from other alkylphenols including p-tert-butylphenol and cresols . Specifically, p-cumylphenol-formaldehyde resins confer improved flexibility, heat resistance, alkali resistance, and weatherability in coating formulations, and enhanced compatibility and bond strength in chloroprene adhesive systems . While these data are derived from p-cumylphenol rather than o-cumylphenol, they establish the cumylphenol scaffold as conferring resin properties that are measurably distinct from those obtained with alternative alkylphenol precursors . The ortho-substituted analog, o-cumylphenol, is anticipated to exhibit divergent reactivity in formaldehyde condensation due to steric hindrance at the ortho position adjacent to the hydroxyl group, potentially yielding resins with lower crosslink density and greater flexibility compared to para-isomer-derived resins [1].

Phenolic resins Adhesives Coatings

Synthesis Selectivity: Ortho vs. Para Isomer Formation in Industrial Production

In the acid-catalyzed alkylation of phenol with α-methylstyrene to produce cumylphenol, the reaction inherently generates both ortho- and para-substituted isomers, with the para-isomer predominating under optimized conditions [1]. The ortho-cumylphenol (o-cumylphenol) is generated as a byproduct that must be separated to obtain high-purity p-cumylphenol [1]. The presence of an alkylbenzene solvent such as cumene in the reaction mixture increases selectivity toward the para-isomer, demonstrating that reaction conditions can be tuned to favor either positional isomer [1]. This synthetic relationship establishes that o-cumylphenol represents a distinct chemical entity with unique commercial availability and pricing that differs fundamentally from the bulk commodity para-isomer, which is produced at substantially larger scale for polycarbonate chain termination and surfactant applications .

Chemical synthesis Process chemistry Isomer separation

o-Cumylphenol (CAS 18168-40-6): Evidence-Based Application Scenarios for Procurement and Research


Replacement of Nonylphenol in Amine-Cured Epoxy Formulations Requiring REACH Compliance

Formulators seeking to eliminate nonylphenol from amine-cured epoxy systems due to its classification as a REACH Substance of Very High Concern (SVHC) should evaluate o-cumylphenol as a functional replacement. Patent evidence establishes that cumylphenol per se demonstrates superior accelerator efficacy relative to nonylphenol [1], enabling cure rate control and impact resistance improvements [1]. This substitution pathway offers regulatory compliance without sacrificing cure kinetics, a critical consideration for industrial epoxy coatings, adhesives, and composite manufacturing where performance specifications are non-negotiable.

Liquid-Phase Antioxidant Intermediate for Lubricant and Polymer Stabilization

o-Cumylphenol serves as an intermediate for synthesizing hindered phenolic antioxidants intended for lubricating oils, polyolefins, and other hydrocarbon-based materials [1]. The liquid physical state of o-cumylphenol facilitates direct blending with hydrophobic matrices, eliminating the need for melting or solvent dissolution steps required for solid alkylphenols such as p-cumylphenol (m.p. 71–73°C) . This processing advantage is particularly relevant for continuous industrial antioxidant production where energy efficiency and operational simplicity are valued.

Specialty Alkylphenol-Formaldehyde Resin Synthesis Requiring Ortho-Substitution Effects

Research groups and industrial resin manufacturers investigating the structure-property relationships of alkylphenol-formaldehyde resins may utilize o-cumylphenol to introduce steric hindrance adjacent to the reactive phenolic hydroxyl [1]. While p-cumylphenol-formaldehyde resins confer documented improvements in flexibility, heat resistance, and weatherability over tert-butylphenol- and cresol-derived resins [2], the ortho-isomer is expected to exhibit modified condensation kinetics and altered crosslink density due to steric shielding of the ortho position . This scenario is appropriate for exploratory resin development where differentiated mechanical or thermal properties are sought.

Niche Chemical Intermediate Procurement Where Para-Isomer is Unavailable or Unsuitable

In procurement situations where p-cumylphenol supply is constrained or where the crystalline solid physical state of p-cumylphenol presents handling challenges, o-cumylphenol represents an alternative cumylphenol scaffold for downstream derivatization [1]. The ortho-isomer is generated as a byproduct in p-cumylphenol production [1], and its distinct physical properties—liquid at room temperature with higher LogP—may be advantageous in specific synthetic sequences where enhanced solubility in nonpolar reaction media is required [2]. This scenario applies to small-scale specialty chemical manufacturing where process flexibility outweighs bulk commodity economics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for o-Cumylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.